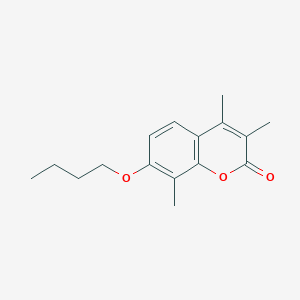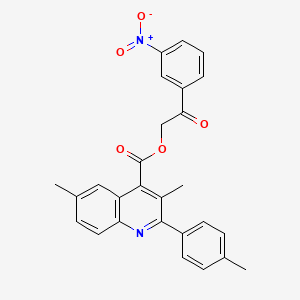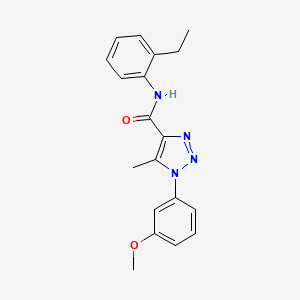![molecular formula C14H19BrN2O B4658001 1-[(4-bromophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4658001.png)
1-[(4-bromophenyl)acetyl]-4-methyl-1,4-diazepane
Übersicht
Beschreibung
1-[(4-bromophenyl)acetyl]-4-methyl-1,4-diazepane, commonly known as bromazepam, is a benzodiazepine derivative that is used as an anxiolytic and sedative agent. It is a controlled substance that is regulated by the government due to its potential for abuse and addiction. Bromazepam is commonly prescribed for the treatment of anxiety disorders, insomnia, and alcohol withdrawal syndrome. In
Wirkmechanismus
Bromazepam acts as a positive allosteric modulator of GABA receptors in the central nervous system. It binds to the benzodiazepine site on the receptor, which enhances the binding of GABA and increases the opening of chloride ion channels. This leads to increased inhibition and reduced excitability in the brain, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
Bromazepam has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce anxiety, promote relaxation, and induce sleep. It has also been shown to have muscle relaxant properties and to reduce the severity of withdrawal symptoms in alcohol-dependent individuals. However, it can also cause side effects such as drowsiness, dizziness, and impaired coordination.
Vorteile Und Einschränkungen Für Laborexperimente
Bromazepam has a number of advantages and limitations for lab experiments. It is a well-established compound that has been extensively studied, which makes it a reliable tool for research. However, it is also a controlled substance that is regulated by the government, which can make it difficult to obtain and use in experiments. Additionally, its potential for abuse and addiction means that it must be used with caution and under strict supervision.
Zukünftige Richtungen
There are a number of future directions for research on bromazepam. One area of interest is the development of new compounds that target GABA receptors with greater selectivity and efficacy. Another area of interest is the investigation of the long-term effects of bromazepam use and its potential for addiction. Additionally, there is a need for further research on the safety and efficacy of bromazepam in specific patient populations, such as the elderly and those with comorbid medical conditions.
Wissenschaftliche Forschungsanwendungen
Bromazepam has been extensively studied for its anxiolytic and sedative properties. It has been shown to be effective in the treatment of anxiety disorders, insomnia, and alcohol withdrawal syndrome. Its mechanism of action involves the modulation of GABA receptors in the brain, leading to increased inhibition and reduced excitability. This makes it an attractive target for further research in the field of neuroscience.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-16-7-2-8-17(10-9-16)14(18)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKCUKBFOYATQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-fluorophenyl)-N-{[(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acrylamide](/img/structure/B4657923.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]acetamide](/img/structure/B4657925.png)
![7-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4657931.png)
![N-(4-bromophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4657943.png)
![1-(2,4-difluorophenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4657949.png)

![N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4657958.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B4657965.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4657971.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4657990.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4657994.png)

